Aclatonium napadisilate

Descripción general

Descripción

Aclatonium napadisilate (Ac) is a synthetic cholinergic compound that has been studied for its effects on gastrointestinal function and pancreatic enzyme secretion in humans. It has been shown to increase the overall length of the cycle of interdigestive motor complex (IMC) without significantly stimulating phases of increased motor activity. Additionally, aclatonium napadisilate slightly increased the output of lipase during phase II of the IMC, suggesting weak cholinergic effects on motility and exocrine pancreatic secretion in healthy humans during the interdigestive state .

Synthesis Analysis

While the synthesis details of aclatonium napadisilate are not provided in the given papers, its pharmacological effects have been compared to those of carbamylcholine, a known muscarinic agonist. Aclatonium napadisilate has been found to be less potent than carbamylcholine in stimulating amylase release and calcium efflux in isolated rat pancreatic acini, but nearly as potent in inhibiting scopolamine binding, indicating its action through muscarinic receptors .

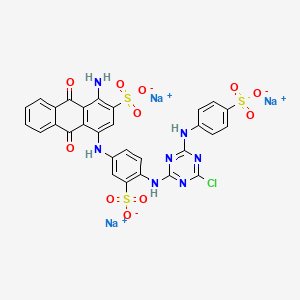

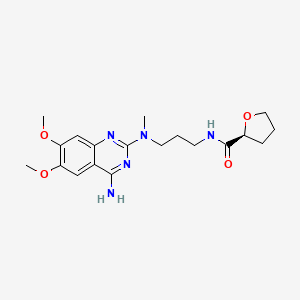

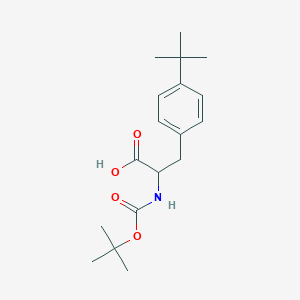

Molecular Structure Analysis

The molecular structure of aclatonium napadisilate, described as a choline sulfonate derivative, plays a crucial role in its interaction with muscarinic receptors. Its structure allows it to stimulate pancreatic exocrine secretion via muscarinic receptors and calcium mobilization. The intrinsic activity of aclatonium napadisilate is less than that of carbamylcholine in isolated rat pancreatic acini .

Chemical Reactions Analysis

Aclatonium napadisilate's chemical interactions primarily involve its agonistic effects on muscarinic receptors, which lead to increased pancreatic exocrine and endocrine secretion. Its stimulatory effects on both endocrine and exocrine pancreatic secretion are inhibited by the muscarinic receptor antagonist pirenzepine, indicating the specificity of its action through these receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of aclatonium napadisilate that contribute to its biological activity include its ability to stimulate insulin release in the presence of glucose in the isolated perfused pancreas of rats. This effect is glucose concentration-dependent and is more potent on B cells than on the exocrine pancreas. The compound's efficacy and potency in stimulating pancreatic functions suggest that it may have therapeutic potential in treating various gastrointestinal disorders .

Aplicaciones Científicas De Investigación

1. Interdigestive Gastrointestinal Function

- Summary of Application: Aclatonium Napadisilate (Ac), a synthetic cholinergic compound, was used to investigate its effect on human interdigestive gastrointestinal function .

- Methods of Application: Six healthy volunteers underwent gastrointestinal intubation for measurement of duodeno-jejunal motor activity and pancreatic enzyme secretion. Each subject was studied twice on two separate days and received either aclatonium (300 mg) or placebo intraduodenally in randomized order .

- Results: Aclatonium significantly increased the overall length of the cycle of interdigestive motor complex (IMC) by a mean of 34% (p<0.05) without stimulating the phases of increased motor activity. Aclatonium slightly, but significantly increased output of lipase during phase II of the IMC (p<0.05), whereas outputs during phase I and III were not significantly changed .

2. Exocrine and Endocrine Pancreatic Functions

- Summary of Application: The effect of aclatonium napadisilate, a choline sulfonate derivative, on exocrine and endocrine pancreatic functions was compared with that of carbamylcholine in both isolated pancreatic acini and the isolated perfused pancreas of rats .

- Methods of Application: In the isolated acini, aclatonium napadisilate and carbamylcholine stimulated amylase release. In the isolated perfused pancreas, 0.1 ΜM or higher concentrations of aclatonium napadisilate elicited a significant insulin release in the presence of 8.3 mM glucose .

- Results: These results indicate that aclatonium napadisilate stimulates both endocrine and exocrine pancreatic secretion via muscarinic receptors and that its action on B cells is more potent than on the exocrine pancreas .

Direcciones Futuras

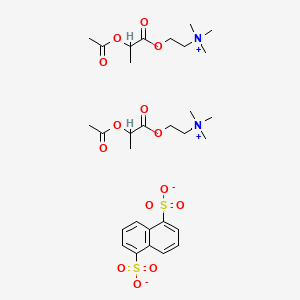

Propiedades

IUPAC Name |

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELVYVGHOJPCEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46N2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048665 | |

| Record name | Aclatonium napadisilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aclatonium napadisilate | |

CAS RN |

55077-30-0 | |

| Record name | Aclatonium napadisilate [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055077300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclatonium napadisilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACLATONIUM NAPADISILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX23434YHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

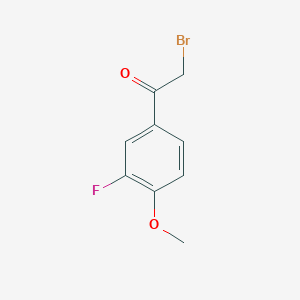

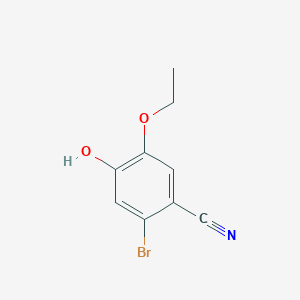

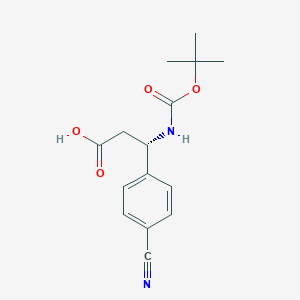

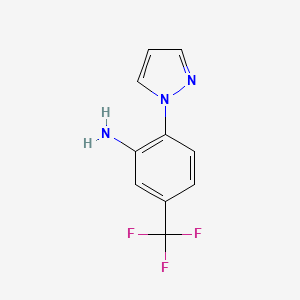

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.